![molecular formula C20H22N4O2S B2947636 N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1706104-61-1](/img/structure/B2947636.png)
N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
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Description
N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Metabolic and Disposition Studies
Research on similar compounds, like SB-649868, reveals their metabolic pathways and disposition. SB-649868, an orexin 1 and 2 receptor antagonist, shows extensive metabolism with elimination primarily via feces. Metabolite profiling indicates the presence of more slowly cleared metabolites in plasma (Renzulli et al., 2011).
2. Antibacterial and Antimicrobial Properties
Compounds containing 1,3,4-oxadiazole and 1,3-thiazole structures have shown antimicrobial and antibacterial activities. Studies on these compounds indicate their potential in developing new antimicrobial agents (Başoğlu et al., 2013).
3. Cannabinoid Receptor Antagonists
Pyrazole derivatives have been studied as cannabinoid receptor antagonists. These compounds could potentially be used to antagonize the harmful effects of cannabinoids. Their structure-activity relationships are critical in developing pharmacological probes (Lan et al., 1999).
4. Synthesis and Spectral Analysis for Anticancer Studies
N-substituted derivatives of similar compounds have been synthesized and analyzed for their potential in anticancer treatments. These compounds exhibit moderate to significant activity against various cancer cell lines (Khalid et al., 2016).
5. Conformational Analysis for Drug Design
Thioperamide, a compound with a similar structural component, has been studied for its conformational flexibility, which is crucial in the design of H3-receptor antagonists. Such studies aid in developing new drugs using the compound's structure as a template (Plazzi et al., 1997).
6. Glycine Transporter 1 Inhibition
Research on compounds with similar molecular structure has led to the identification of potent Glycine Transporter 1 inhibitors. These inhibitors are valuable in treating disorders related to the central nervous system (Yamamoto et al., 2016).
7. Tubulin Inhibition in Antiproliferative Agents
The discovery of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class of antiproliferative agents indicates their potential as tubulin inhibitors. This finding is significant in developing new anticancer therapies (Krasavin et al., 2014).
properties
IUPAC Name |
3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-6-2-3-8-16(14)19-21-17(26-23-19)12-15-7-4-10-24(13-15)20(25)22-18-9-5-11-27-18/h2-3,5-6,8-9,11,15H,4,7,10,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVYUOIQDOBUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide |
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